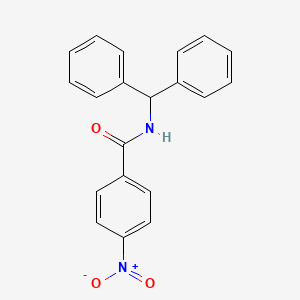![molecular formula C19H27N3O2S B5503800 1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)
1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine is a complex chemical compound. Research into similar compounds provides insights into its characteristics and potential applications.
Synthesis Analysis
Compounds similar to this compound have been synthesized through various methods. For instance, Kumar et al. (2017) synthesized a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, indicating a multi-step process involving Claisen Schmidt condensation and Mannich’s reaction (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like this compound is complex. Richter et al. (2009) described the synthesis of a related compound, highlighting the angular relationship between different rings in the molecular structure (Richter et al., 2009).
Chemical Reactions and Properties
Compounds with similar structures undergo various chemical reactions. For example, Ahmed et al. (2017) synthesized derivatives with notable anti-inflammatory activity, indicating the reactivity of such molecules (Ahmed et al., 2017).
Physical Properties Analysis
The physical properties of similar compounds are often characterized by spectroscopic methods. Jona et al. (2009) demonstrated the use of IR, NMR, and Mass spectrometry for characterizing the physical properties of related compounds (Jona et al., 2009).
Chemical Properties Analysis
The chemical properties of compounds like this compound can be diverse. Pan et al. (2010) explored the reactions of imidazo[1,5-a]pyridin-3-ylidenes with aldehydes and allenoates, revealing insights into the chemical behavior of such structures (Pan et al., 2010).
Scientific Research Applications
Conformationally Restricted Butyrophenones
A study by Raviña et al. (2000) explored a series of novel conformationally restricted butyrophenones with affinities for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. These compounds were evaluated as potential antipsychotic agents through in vitro assays for affinity towards dopamine and serotonin receptors, neurochemical studies, and in vivo assays for antipsychotic potential. The study found that the potency and selectivity of these compounds depended mainly on the amine fragment connected to the cyclohexanone structure, suggesting their potential effectiveness as antipsychotic drugs (Raviña et al., 2000).
Piperidine and Imidazole Derivatives
Research on piperidine and imidazole derivatives has shown their relevance in medicinal chemistry due to their biological activities. For instance, a study on the discovery of subtype-selective NMDA receptor ligands identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, indicating its potential application in Parkinson's disease models (Wright et al., 1999).
Synthesis and Biological Activity of Thiazolo[4,5-d]pyridazinones
Another study by Demchenko et al. (2015) synthesized a series of novel compounds with potential analgesic and anti-inflammatory activities. These compounds were characterized and tested in vivo, demonstrating the diverse biological activities and potential therapeutic applications of piperidine derivatives (Demchenko et al., 2015).
properties
IUPAC Name |
[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-3-4-10-25-13-16-11-17(24-14(16)2)19(23)22-9-5-6-15(12-22)18-20-7-8-21-18/h7-8,11,15H,3-6,9-10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQLMVWMSSMUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=C(OC(=C1)C(=O)N2CCCC(C2)C3=NC=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(4-morpholinylacetyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinamine dihydrochloride](/img/structure/B5503745.png)
![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)
![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)
![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)
![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)
![2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5503790.png)
![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)
![ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5503815.png)